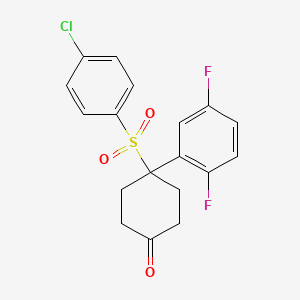

4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone

Übersicht

Beschreibung

4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone (4-CPS-2,5-DFP) is a synthetic organic compound with a wide range of applications in the fields of synthetic chemistry, drug discovery, and medicinal chemistry. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 4-CPS-2,5-DFP has been used in the synthesis of a variety of compounds, including the anti-cancer drug Taxol, the antimalarial drug mefloquine, and the anti-inflammatory drug ibuprofen.

Wissenschaftliche Forschungsanwendungen

Proton Exchange Membranes for Fuel Cells

Research by Matsumoto et al. (2009) on sulfonated poly(ether sulfone)s indicates the potential of sulfone-containing compounds in fuel cell applications. These compounds were prepared for efficient proton conduction, highlighting the relevance of sulfone derivatives in developing materials with significant proton exchange capacities for fuel cell technologies (Matsumoto, Higashihara, & Ueda, 2009).

Nucleophilic Substitutions in Organic Synthesis

Stolle et al. (1992) discuss the palladium(0) catalyzed nucleophilic substitution of 1-alkenylcyclopropyl sulfonates. This research exemplifies the utility of sulfonate groups in facilitating regioselective reactions, an aspect that could be relevant to the manipulation or synthesis of complex molecules like 4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone for various organic synthesis applications (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).

Diels–Alder Reactions

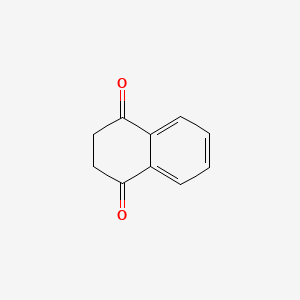

Research on the assembly of 4-aryl-4-phenylsulfonyl cyclohexanones by Scott et al. (2004) showcases the versatility of sulfone-containing compounds in organic synthesis. The method involves steps like sulfinate alkylation and Diels–Alder condensation, illustrating the compound's role in creating complex molecular architectures (Scott, Hammond, Beck, Brands, Davies, Dolling, & Kennedy, 2004).

Synthesis of Polysulfonates

Karia and Parsania (1999) synthesized cardo polysulfonates using compounds that share functional similarities with 4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone. These polymers were evaluated for their solubility, resistance to acid and alkali, and biological activities, suggesting potential applications in material science and biotechnology (Karia & Parsania, 1999).

Advanced Material Applications

Sankir et al. (2007) detailed the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, highlighting the importance of sulfone groups in creating high-performance materials for fuel cell membranes. This research underscores the role of sulfone derivatives in engineering materials with specific properties like proton conductivity and methanol permeability (Sankir, Kim, Pivovar, & McGrath, 2007).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF2O3S/c19-12-1-4-15(5-2-12)25(23,24)18(9-7-14(22)8-10-18)16-11-13(20)3-6-17(16)21/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABHMOXKRMWJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439822 | |

| Record name | 4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone | |

CAS RN |

471903-20-5 | |

| Record name | 4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

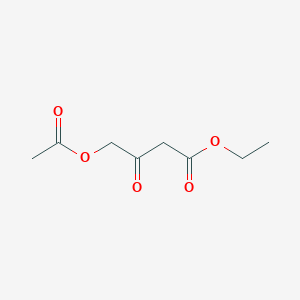

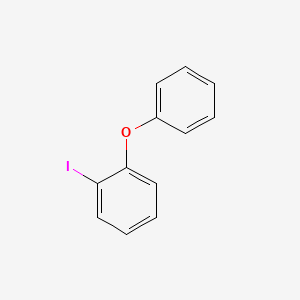

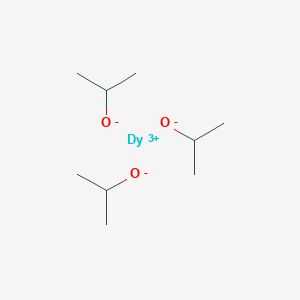

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.